![molecular formula C64H101N21O27S2 B14433984 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-63-9](/img/structure/B14433984.png)

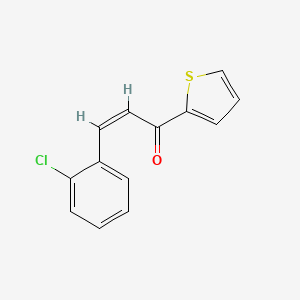

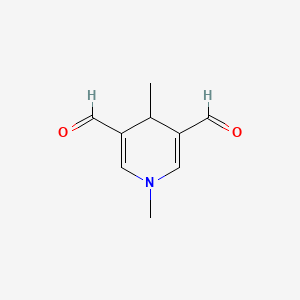

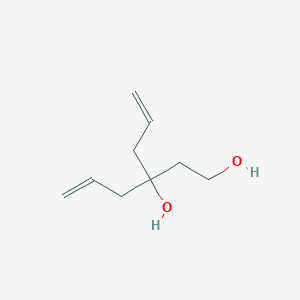

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tallysomycin S(sub 1a) copper complex is a derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycins are known for their antitumor and antimicrobial properties. The copper complex form of tallysomycin S(sub 1a) enhances its biological activity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tallysomycin S(sub 1a) copper complex involves the fermentation of Streptoalloteichus hindustanus, followed by the incorporation of copper ions into the tallysomycin molecule. The process begins with the fermentation of the bacterial strain in a medium containing specific precursor amines, which are incorporated into the tallysomycin structure . The copper complex is then formed by reacting the purified tallysomycin with copper salts under controlled conditions .

Industrial Production Methods

Industrial production of tallysomycin S(sub 1a) copper complex follows a similar fermentation process but on a larger scale. The fermentation broth is processed to isolate and purify the tallysomycin, which is then complexed with copper ions. The final product is obtained through a series of purification steps, including chromatography and lyophilization .

Chemical Reactions Analysis

Types of Reactions

Tallysomycin S(sub 1a) copper complex undergoes various chemical reactions, including:

Reduction: The complex can be reduced under specific conditions, altering its biological activity.

Substitution: The copper ion can be replaced by other metal ions, changing the properties of the complex.

Common Reagents and Conditions

Common reagents used in the reactions of tallysomycin S(sub 1a) copper complex include:

Oxidizing agents: Hydrogen peroxide, oxygen.

Reducing agents: Ascorbic acid, sodium borohydride.

Substituting agents: Various metal salts (e.g., zinc chloride, iron sulfate).

Major Products

The major products formed from these reactions include:

Oxidized tallysomycin: Enhanced antimicrobial activity.

Reduced tallysomycin: Altered antitumor properties.

Substituted metal complexes: Varied biological activities depending on the metal ion.

Scientific Research Applications

Tallysomycin S(sub 1a) copper complex has a wide range of scientific research applications:

Chemistry: Used as a model compound to study metal-ligand interactions and redox chemistry.

Biology: Investigated for its antimicrobial and antitumor properties.

Medicine: Explored as a potential therapeutic agent for cancer and bacterial infections.

Industry: Utilized in the development of new antibiotics and anticancer drugs.

Mechanism of Action

The mechanism of action of tallysomycin S(sub 1a) copper complex involves the generation of reactive oxygen species (ROS) through redox reactions mediated by the copper ion . These ROS cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death . The complex targets specific molecular pathways involved in cell proliferation and survival, making it effective against cancer cells and bacteria .

Comparison with Similar Compounds

Similar Compounds

Bleomycin: Another glycopeptide antibiotic with similar antitumor properties.

Glyoxal-bis(N4-methylthiosemicarbazone) copper complex: Known for its copper-dependent antibacterial properties.

Copper(II) complexes with N-donor ligands: Exhibits antimicrobial activity.

Uniqueness

Tallysomycin S(sub 1a) copper complex is unique due to its specific structure and the presence of the copper ion, which enhances its biological activity. Unlike other similar compounds, it has a broader range of applications in both antimicrobial and antitumor research .

Properties

CAS No. |

77368-63-9 |

|---|---|

Molecular Formula |

C64H101N21O27S2 |

Molecular Weight |

1660.7 g/mol |

IUPAC Name |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C64H101N21O27S2/c1-21-38(82-53(84-51(21)70)27(12-34(68)90)76-14-26(67)52(71)100)55(102)83-40(48(28-15-73-20-77-28)109-63-50(44(96)41(93)32(16-86)108-63)110-62-46(98)49(111-64(72)105)42(94)33(17-87)107-62)57(104)78-22(2)31(89)13-36(92)81-39(23(3)88)56(103)85-58(112-61-45(97)43(95)37(69)24(4)106-61)47(99)60-80-30(19-114-60)59-79-29(18-113-59)54(101)75-9-5-7-25(66)11-35(91)74-10-6-8-65/h15,18-20,22-27,31-33,37,39-50,58,61-63,76,86-89,93-99H,5-14,16-17,65-67,69H2,1-4H3,(H2,68,90)(H2,71,100)(H2,72,105)(H,73,77)(H,74,91)(H,75,101)(H,78,104)(H,81,92)(H,83,102)(H,85,103)(H2,70,82,84) |

InChI Key |

UTGDMRPEOOFHIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)

![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)

![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)